GSK256066

Descripción

This compound has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others.

GSK-256066 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Propiedades

IUPAC Name |

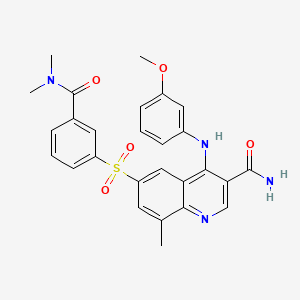

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHROPTYMMSOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230090 | |

| Record name | GSK-256066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-87-7, 801312-28-7 | |

| Record name | GSK 256066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-256066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-256066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-256066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-256066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK256066: A Deep Dive into its Mechanism of Action in Respiratory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4) that was developed for inhaled delivery to treat inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] By targeting the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various inflammatory and structural cells in the airways, offering a non-steroidal anti-inflammatory therapeutic approach.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[2] PDE4 is a key enzyme in the inflammatory cascade, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-adenosine monophosphate (5'-AMP).[4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various cells implicated in the pathophysiology of respiratory diseases.[4]

Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates multiple substrates. This cascade of events ultimately results in a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediator release from immune cells and the relaxation of airway smooth muscle.[4][6] this compound is a slow and tight binding inhibitor of PDE4B and has shown high selectivity for PDE4 over other PDE families.[2][7]

Quantitative Efficacy Data

This compound has demonstrated exceptional potency in both in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical and clinical investigations.

Table 1: In Vitro Potency of this compound and Comparators

| Compound | Apparent IC50 (PDE4B) | TNF-α Inhibition (Human PBMC) IC50 |

| This compound | 3.2 pM [2] | 0.01 nM [2] |

| Roflumilast | 390 pM[2][7] | 5 nM[2] |

| Tofimilast | 1.6 nM[2][7] | 22 nM[2] |

| Cilomilast | 74 nM[2][7] | 389 nM[2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Endpoint | ED50 |

| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Inhibition | 1.1 µg/kg (aqueous suspension)[2][7] |

| 2.9 µg/kg (dry powder)[2][7] | |||

| Ovalbumin (OVA)-induced Pulmonary Eosinophilia | Rat | Eosinophil Inhibition | 0.4 µg/kg[1] |

| LPS-induced Pulmonary Neutrophilia | Ferret | Neutrophil Inhibition | 18 µg/kg[1] |

| LPS-induced Exhaled Nitric Oxide | Rat | eNO Inhibition | 35 µg/kg[1] |

Table 3: Clinical Efficacy of this compound in Mild Asthmatics (Allergen Challenge Study)

| Response Phase | Endpoint | Inhibition vs. Placebo | p-value |

| Late Asthmatic Response (LAR) | Minimum FEV1 | 26.2%[8] | 0.007[8] |

| Weighted Mean FEV1 | 34.3%[8] | 0.005[8] | |

| Early Asthmatic Response (EAR) | Minimum FEV1 | 40.9%[8] | 0.014[8] |

| Weighted Mean FEV1 | 57.2%[8] | 0.014[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited in the development of this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.

Methodology:

-

Enzyme Source: Recombinant human PDE4B is used.

-

Substrate: The assay utilizes [3H]cAMP as the substrate.

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The compound is incubated with the PDE4B enzyme in the presence of [3H]cAMP in a suitable buffer system.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the product, [3H]5'-AMP, is separated from the unreacted [3H]cAMP using anion-exchange chromatography.

-

The amount of [3H]5'-AMP produced is quantified by scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Models of Pulmonary Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of acute, neutrophil-driven airway inflammation.[1]

Methodology:

-

Animals: Male Wistar rats are used.

-

Induction of Inflammation: Animals are challenged with an intratracheal instillation or aerosolized administration of lipopolysaccharide (LPS) from E. coli.

-

Drug Administration: this compound (as an aqueous suspension or dry powder) or vehicle is administered intratracheally at various doses prior to or after the LPS challenge.[2][7]

-

Endpoint Measurement: At a specified time point post-LPS challenge (e.g., 4-6 hours), animals are euthanized, and a bronchoalveolar lavage (BAL) is performed.

-

Analysis: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined. The percentage of inhibition of neutrophil influx by this compound is calculated compared to the vehicle-treated group.

Objective: To assess the efficacy of this compound in a model of allergic, eosinophil-dominant airway inflammation.[1]

Methodology:

-

Sensitization: Rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) adsorbed to alum adjuvant.

-

Challenge: Sensitized animals are subsequently challenged with an aerosolized solution of OVA to induce an allergic airway response.

-

Drug Administration: this compound or vehicle is administered intratracheally prior to the OVA challenge.

-

Endpoint Measurement: 24-48 hours post-challenge, a bronchoalveolar lavage (BAL) is performed.

-

Analysis: The total and differential cell counts, with a focus on eosinophils, in the BAL fluid are quantified. The inhibitory effect of this compound on eosinophil recruitment is determined.

Clinical Trial in Mild Asthmatics (Allergen Challenge)

Objective: To evaluate the protective effect of inhaled this compound on early and late asthmatic responses to an inhaled allergen in patients with mild asthma.[8]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Steroid-naïve atopic asthmatics with a documented early (EAR) and late (LAR) asthmatic response to a specific inhaled allergen.

-

Treatment: Patients receive inhaled this compound (e.g., 87.5 mcg once daily) and a matching placebo for a defined period (e.g., 7 days) in a crossover fashion, with a washout period in between.

-

Allergen Challenge: Following each treatment period, patients undergo an inhaled allergen challenge.

-

Primary Endpoint: The effect of this compound on the late asthmatic response (LAR), measured as the maximum fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 7 hours post-challenge.[8]

-

Secondary Endpoints: The effect on the early asthmatic response (EAR), measured as the maximum fall in FEV1 within the first 2 hours post-challenge, and changes in markers of airway inflammation.[8]

Clinical Development and Outcomes

Clinical trials demonstrated that inhaled this compound was well-tolerated and showed a protective effect on both the early and late asthmatic responses in mild asthmatics.[8] However, in a study with mild COPD patients, this compound did not produce statistically significant changes in inflammatory markers.[5][9] The development of this compound was discontinued, with hypotheses for the lack of efficacy in COPD including low free compound concentration in the lung due to its physicochemical properties and a low therapeutic index observed in preclinical toxicology studies.[5] Despite its discontinuation, the study of this compound has provided valuable insights into the therapeutic potential and challenges of developing inhaled PDE4 inhibitors for respiratory diseases.

References

- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to GSK256066: A High-Potency, Selective Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GSK256066, a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration. It consolidates key preclinical and clinical data, details common experimental methodologies used in its evaluation, and visualizes its core mechanism of action.

Introduction

This compound, chemically known as 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide, is an investigational drug developed for the treatment of inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Oral PDE4 inhibitors have established clinical efficacy, but their use is often limited by systemic side effects like nausea and emesis.[1] this compound was designed as an inhaled therapeutic to maximize local anti-inflammatory effects in the lungs while minimizing systemic exposure, thereby potentially improving the therapeutic index.[1][3]

Mechanism of Action

Phosphodiesterase 4 (PDE4) is the predominant phosphodiesterase enzyme expressed in inflammatory cells, including neutrophils, eosinophils, T-cells, and monocytes.[4][5] Its primary function is to hydrolyze and inactivate the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[5][6]

By inhibiting PDE4, this compound prevents the degradation of cAMP.[6] The resulting increase in intracellular cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA). This cascade ultimately leads to the suppression of inflammatory responses, including the reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of inflammatory cell activity.[7][8][9]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Quantitative Data

This compound is characterized by its exceptional potency and high selectivity for the PDE4 enzyme.

In Vitro Potency & Selectivity

The inhibitory activity of this compound has been quantified against various PDE isoforms and in cellular assays measuring inflammatory responses. It demonstrates picomolar affinity for PDE4 and is significantly more potent than other well-known PDE4 inhibitors.[1][10]

| Target / Assay | IC50 Value | Comparison Compounds (IC50) | Reference(s) |

| PDE4B Enzyme | 3.2 pM (apparent) | Roflumilast: 390 pM | [1][11] |

| <0.5 pM (steady-state) | Tofimilast: 1.6 nM | [10] | |

| Cilomilast: 74 nM | [1] | ||

| TNF-α Inhibition (LPS-stimulated PBMC) | 0.01 nM (10 pM) | Roflumilast: 5 nM | [1][11] |

| Tofimilast: 22 nM | [1] | ||

| Cilomilast: 389 nM | [1] | ||

| TNF-α Inhibition (LPS-stimulated Whole Blood) | 126 pM | - | [1][10] |

| IFN-γ Inhibition (CD8+ T-cells) | 3 pM | CHF6001: 62 pM | [12] |

| Roflumilast: 0.42 nM | [12] | ||

| Selectivity vs. Other PDEs | >380,000-fold vs. PDE1, 2, 3, 5, 6 | - | [1][11] |

| >2,500-fold vs. PDE7 | - | [1][11] |

PBMC: Peripheral Blood Mononuclear Cells

In Vivo Efficacy

Preclinical studies in animal models of pulmonary inflammation confirm the potent anti-inflammatory effects of this compound when delivered directly to the lungs.

| Model | Endpoint | ED50 Value | Comparison Compound (ED50) | Reference(s) |

| Rat LPS-Induced Pulmonary Neutrophilia | Inhibition of Neutrophils in BALF | 1.1 µg/kg (aqueous suspension, i.t.) | Fluticasone Propionate: 9.3 µg/kg | [1][10] |

| 2.9 µg/kg (dry powder, i.t.) | [1][10] | |||

| Rat Ovalbumin (OVA)-Induced Eosinophilia | Inhibition of Eosinophils in BALF | 0.4 µg/kg (i.t.) | - | [2] |

| Rat LPS-Induced Exhaled Nitric Oxide | Inhibition of eNO increase | 35 µg/kg (i.t.) | Fluticasone Propionate: 92 µg/kg | [2] |

| Ferret LPS-Induced Pulmonary Neutrophilia | Inhibition of Neutrophils in BALF | 18 µg/kg (inhaled) | - | [2] |

BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal administration

Experimental Protocols

The evaluation of this compound relies on established in vitro and in vivo models of inflammation. The following sections describe the general methodologies for key experiments.

In Vitro: TNF-α Release from Human Monocytes

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from primary human immune cells.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes can be further purified from the PBMC population.

-

Cell Culture: Cells are seeded in 96-well culture plates at a density of approximately 5x10⁵ cells/mL.[9]

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.[4][9]

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, a component of gram-negative bacteria) to the wells at a final concentration of approximately 1 µg/mL.[4][9]

-

Incubation: The plates are incubated for 4 to 24 hours at 37°C in a humidified CO₂ incubator to allow for cytokine production.[1][9]

-

Analysis: After incubation, the plates are centrifuged, and the supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14]

-

Data Interpretation: The results are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of this compound required to inhibit TNF-α production by 50%.

In Vivo: Rat LPS-Induced Pulmonary Neutrophilia

This model assesses the anti-inflammatory efficacy of a test compound in a live animal model of acute lung inflammation.

-

Animals: Male Sprague-Dawley rats (200-240g) are typically used.[1]

-

Compound Administration: Animals are treated with this compound (e.g., as an aqueous suspension or dry powder) or a vehicle control via intratracheal (i.t.) or oropharyngeal administration.[1][6]

-

LPS Challenge: After a set pre-treatment time (e.g., 2 hours), animals are challenged intratracheally with LPS from E. coli (approx. 50 µg/kg) to induce inflammation.[1]

-

Inflammation Period: The animals are monitored for a period, typically 4 to 24 hours, during which neutrophils infiltrate the lungs.[6][15]

-

Bronchoalveolar Lavage (BAL): At the end of the period, rats are anesthetized, and their lungs are lavaged with a sterile phosphate-buffered saline (PBS) solution via a tracheal cannula to collect the BAL fluid (BALF).[1]

-

Cell Analysis: The collected BALF is centrifuged to pellet the cells. Total cell numbers are counted, and differential cell counts (to determine the percentage of neutrophils) are performed on stained cytospin preparations.

-

Data Interpretation: The number of neutrophils in the BALF of this compound-treated animals is compared to the vehicle-treated control group to determine the percent inhibition. An ED50 value is calculated from the dose-response data.

Clinical Studies & Development Status

This compound has been evaluated in Phase I and Phase IIa clinical trials.

-

Asthma: In a randomized, double-blind, crossover study in mild asthmatics, inhaled this compound (87.5 mcg once daily for 7 days) significantly reduced both the early and late asthmatic responses following an allergen challenge.[3][16] The treatment was well-tolerated with very low systemic exposure; plasma levels were below the limit of quantification in most subjects after 4 hours.[3]

-

COPD: A four-week, randomized, placebo-controlled Phase IIa study in patients with moderate COPD assessed the safety and tolerability of two doses (25 µg and 87.5 µg).[14] The study found that inhaled this compound was well-tolerated, with a low incidence of gastrointestinal side effects comparable to placebo.[14][17][18] While there were no statistically significant changes in inflammatory markers in sputum or blood, there was a trend towards an increase in post-bronchodilator FEV1.[14]

Despite these early promising results, the clinical development of this compound was discontinued. Reports suggest this may have been due to a low therapeutic index observed in a 14-day inhalation toxicology study in rats.[4][19]

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rat model presenting eosinophilia in the airways, lung eosinophil activation, and pulmonary hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Write the Methods Section of a Research Manuscript - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. library.uniq.edu.iq [library.uniq.edu.iq]

- 13. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 15. The role of neutrophils in LPS-induced changes in pulmonary function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GSK256066: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3] Its high affinity and selectivity make it a significant compound of interest for therapeutic applications, particularly in inflammatory diseases. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding affinity, selectivity, and functional effects on inflammatory responses. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to understand and potentially replicate key in vitro studies of this compound.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro characterization of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Reference |

| PDE4B Apparent IC50 | 3.2 pM | [1] |

| PDE4B Steady-State IC50 | <0.5 pM | [1] |

| TNF-α Inhibition (LPS-stimulated human peripheral blood monocytes) IC50 | 0.01 nM | [1] |

| TNF-α Inhibition (LPS-stimulated whole blood) IC50 | 126 pM | [1] |

Table 2: Selectivity Profile of this compound

| PDE Isoform | Selectivity Fold vs. PDE4 | Reference |

| PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000 | [1][2] |

| PDE7 | >2,500 | [1][2] |

Table 3: Inhibition of PDE4 Isoforms by this compound

| PDE4 Isoform | pIC50 | Reference |

| PDE4A | ≥11.31 | [2] |

| PDE4B | ≥11.5 | [2] |

| PDE4C | ≥11.42 | [2] |

| PDE4D | ≥11.94 | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Key Experimental Protocols

PDE4 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

[3H]cAMP

-

Snake venom nucleotidase

-

Anion exchange resin

-

Scintillation fluid

-

Test compound (this compound) and vehicle control (DMSO)

Protocol:

-

Prepare a reaction mixture containing the PDE4 enzyme in an appropriate buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding [3H]cAMP.

-

Incubate the mixture at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by boiling.

-

Cool the samples and treat with snake venom nucleotidase to convert the unhydrolyzed [3H]cAMP to [3H]adenosine.

-

Separate the charged [3H]AMP from the uncharged [3H]adenosine by passing the mixture through an anion exchange resin column.

-

Elute the [3H]AMP and quantify the radioactivity using liquid scintillation counting.

-

Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value.

TNF-α Release Assay in Human Peripheral Blood Monocytes (PBMCs)

This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

Test compound (this compound) and vehicle control (DMSO)

-

Human TNF-α ELISA kit

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 medium with 10% FBS.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plates to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC50 value.

Leukocyte-Endothelial Cell Adhesion Assay

This assay evaluates the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Human neutrophils or other leukocytes

-

Endothelial cell growth medium

-

Fluorescent dye (e.g., Calcein-AM)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Test compound (this compound) and vehicle control (DMSO)

-

Flow chamber apparatus

-

Fluorescence microscope

Protocol:

-

Culture HUVECs to confluence on a suitable substrate (e.g., glass slides) compatible with the flow chamber.

-

Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate adhesion molecule expression.

-

Label the leukocytes with a fluorescent dye such as Calcein-AM.

-

Pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound or vehicle for 30 minutes.

-

Assemble the flow chamber with the activated HUVEC monolayer.

-

Perfuse the this compound-treated leukocytes over the HUVEC monolayer at a defined physiological shear stress.

-

After a set period of perfusion, wash the monolayer to remove non-adherent cells.

-

Visualize and quantify the number of adherent fluorescent leukocytes using a fluorescence microscope and image analysis software.

-

Calculate the percentage of inhibition of leukocyte adhesion for each concentration of this compound.

Conclusion

The in vitro characterization of this compound demonstrates its exceptional potency and selectivity as a PDE4 inhibitor. Its ability to effectively suppress the production of pro-inflammatory cytokines and inhibit leukocyte-endothelial cell adhesion at picomolar to nanomolar concentrations highlights its significant potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound.

References

GSK256066: A Technical Guide on its Role in Asthma Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4) that was developed for the treatment of inflammatory respiratory diseases, including asthma.[1][2] Administered via inhalation, it was designed to maximize therapeutic effects within the lungs while minimizing systemic side effects often associated with oral PDE4 inhibitors.[3] By targeting PDE4, this compound aimed to modulate the underlying inflammatory processes in asthma. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and its role in the context of asthma therapy.

Mechanism of Action: The PDE4 Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells, including immune and airway smooth muscle cells.[3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a cascade of anti-inflammatory effects. These include the suppression of pro-inflammatory cytokine release (e.g., TNF-α) and the relaxation of airway smooth muscle.[3]

Quantitative Data from Clinical Trials

A key clinical trial (NCT00380354) investigated the efficacy and safety of inhaled this compound in mild asthmatics. The study was a randomized, double-blind, placebo-controlled, cross-over trial.[4]

| Parameter | This compound (87.5 mcg once daily) | Placebo | p-value | Reference |

| Early Asthmatic Response (EAR) | ||||

| Attenuation of minimum FEV1 fall | 40.9% | - | 0.014 | [4] |

| Attenuation of weighted mean FEV1 fall | 57.2% | - | 0.014 | [4] |

| Late Asthmatic Response (LAR) | ||||

| Attenuation of minimum FEV1 fall | 26.2% | - | 0.007 | [4] |

| Attenuation of weighted mean FEV1 fall | 34.3% | - | 0.005 | [4] |

| Parameter | Value | Reference |

| In Vitro Potency (IC50) | 0.003 nM | [2] |

| Preclinical Efficacy (in vivo) | ||

| Inhibition of LPS-induced pulmonary neutrophilia in rats (ED50) | 1.1 µg/kg (aqueous suspension), 2.9 µg/kg (dry powder) | [5] |

| Inhibition of OVA-induced pulmonary eosinophilia in rats (ED50) | 0.4 µg/kg | [1] |

Experimental Protocols

Allergen Challenge Study in Mild Asthmatics (NCT00380354)

A detailed methodology for the allergen challenge study is outlined below:[3][4]

-

Patient Population: Steroid-naive atopic asthmatics with a documented early and late asthmatic response to a relevant inhaled allergen.

-

Study Design: A randomized, double-blind, placebo-controlled, cross-over study.

-

Treatment Regimen: Inhaled this compound (87.5 mcg) or placebo administered once daily for 7 days.

-

Allergen Challenge: Performed on day 7 of each treatment period.

-

Efficacy Endpoints:

-

Primary: Effect on the late asthmatic response (LAR), measured as the fall in Forced Expiratory Volume in 1 second (FEV1).

-

Secondary: Effect on the early asthmatic response (EAR), also measured by the fall in FEV1.

-

-

Safety and Tolerability: Monitored throughout the study.

Safety and Tolerability

In the study with mild asthmatics, this compound was well tolerated with low systemic exposure; plasma levels were not measurable after 4 hours in the majority of subjects.[6] A separate study in patients with moderate COPD also demonstrated that inhaled this compound was well-tolerated. The most frequent adverse event was nasopharyngitis, and the incidence of gastrointestinal side effects was low in all treatment groups.[7]

Discontinuation of Clinical Development

Despite the promising initial results in asthma, the clinical development of this compound was discontinued.[8] This was likely due to a dose-limiting safety profile that hampered further development.[8]

Conclusion

This compound demonstrated significant potential as an inhaled anti-inflammatory treatment for asthma by effectively attenuating both early and late asthmatic responses to allergen challenge.[4] Its high potency and selectivity for PDE4 underscored the therapeutic promise of this drug class. However, the development of this compound was ultimately halted, reportedly due to safety concerns at higher doses.[8] The story of this compound provides valuable insights for the development of future inhaled therapies for asthma, highlighting the critical balance between efficacy and safety.

References

- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]

The Inhaled Phosphodiesterase 4 Inhibitor GSK256066: A Preclinical Profile of its Anti-Inflammatory Effects in Pulmonary Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for inhaled delivery. The focus is on its efficacy in animal models of pulmonary inflammation, a key pathological feature of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction: Targeting Pulmonary Inflammation with Inhaled PDE4 Inhibition

Chronic inflammatory respiratory diseases are characterized by the persistent infiltration and activation of inflammatory cells in the airways.[1][2] Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, highly expressed in cells like neutrophils, eosinophils, macrophages, and lymphocytes.[3][4] By degrading cyclic adenosine monophosphate (cAMP), PDE4 promotes pro-inflammatory responses.[1][4] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of inflammatory cell activity and smooth muscle relaxation.[1][4]

This compound (6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-methyloxy)phenyl]amino}-3-quinolinecarboxamide) is a high-affinity, selective, and slow-binding PDE4 inhibitor designed for direct delivery to the lungs via inhalation.[3][5] This approach aims to maximize therapeutic effects within the target organ while minimizing the systemic side effects, such as emesis, that have limited the clinical use of oral PDE4 inhibitors.[3][5] Preclinical studies in various animal models have demonstrated the potent and long-lasting anti-inflammatory properties of this compound.[1][5]

Mechanism of Action: The PDE4 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is responsible for the hydrolysis of cAMP to 5'-adenosine monophosphate (5'-AMP).[4][6] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB).[1] Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[1]

Efficacy in Animal Models of Pulmonary Inflammation

This compound has demonstrated significant anti-inflammatory effects in several well-established animal models of pulmonary inflammation. These models mimic key aspects of human respiratory diseases, including asthma and COPD.

Lipopolysaccharide (LPS)-Induced Neutrophilia

Inhalation of LPS, a component of Gram-negative bacteria, induces a robust neutrophilic inflammatory response in the lungs.

-

Rat Model: Intratracheal administration of this compound in rats significantly inhibited LPS-induced pulmonary neutrophilia.[5] The duration of action at a dose of 10 µg/kg (10 times the ED₅₀) was found to be 12 hours.[5] this compound also inhibited the LPS-induced increase in exhaled nitric oxide.[5]

-

Ferret Model: In ferrets, a model sensitive to the emetic effects of PDE4 inhibitors, inhaled this compound effectively inhibited LPS-induced pulmonary neutrophilia without inducing emesis, suggesting an improved therapeutic index compared to oral PDE4 inhibitors.[5]

Ovalbumin (OVA)-Induced Eosinophilia

The OVA-induced model of allergic inflammation is characterized by a predominantly eosinophilic influx into the airways, mimicking aspects of allergic asthma.

-

Rat Model: this compound demonstrated potent inhibition of pulmonary eosinophilia in rats exposed to ovalbumin.[1][5]

Cigarette Smoke (CS)-Induced Inflammation

Chronic exposure to cigarette smoke is a primary driver of COPD and is modeled in animals to study the associated inflammatory processes.

-

Murine Model: The efficacy of inhaled this compound has been evaluated in a 4-day acute cigarette smoke-induced pulmonary inflammation model in mice, demonstrating its potential to mitigate the inflammatory response induced by this key COPD risk factor.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models.

Table 1: Efficacy of this compound in Rat Models of Pulmonary Inflammation

| Model | Inflammatory Cell Type | Endpoint | Route of Administration | ED₅₀ (µg/kg) | Comparator (FP) ED₅₀ (µg/kg) | Reference |

| LPS-Induced | Neutrophils | Inhibition of Pulmonary Neutrophilia | Intratracheal | Not explicitly stated, but 10 µg/kg was 10x ED₅₀ | Significant inhibition | [5] |

| LPS-Induced | - | Inhibition of Exhaled Nitric Oxide | Intratracheal | 35 | 92 | [5] |

| OVA-Induced | Eosinophils | Inhibition of Pulmonary Eosinophilia | Intratracheal | 0.4 | Not specified | [5] |

FP: Fluticasone Propionate

Table 2: Efficacy of this compound in a Ferret Model of Pulmonary Inflammation

| Model | Inflammatory Cell Type | Endpoint | Route of Administration | ED₅₀ (µg/kg) | Emetic Episodes | Reference |

| LPS-Induced | Neutrophils | Inhibition of Pulmonary Neutrophilia | Inhaled | 18 | None observed | [5] |

Table 3: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ | 0.003 nM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are generalized protocols based on the cited literature for key animal model experiments.

LPS-Induced Pulmonary Neutrophilia in Rats

-

Animal Model: Male Sprague-Dawley or Brown Norway rats are used.[5]

-

Acclimatization: Animals are acclimatized for a minimum of 7 days before the experiment.

-

Drug Administration: this compound or vehicle is administered intratracheally as a single dose at a specified time before the LPS challenge.

-

Inflammatory Challenge: Animals are challenged with an intratracheal instillation of a predetermined dose of lipopolysaccharide (LPS from E. coli).

-

Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 6-24 hours), animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of saline into the lungs.

-

Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined, and differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a suitable histological stain.

-

Data Analysis: The number of neutrophils in the BAL fluid is calculated and compared between treatment groups and the vehicle control group to determine the percentage of inhibition.

Cigarette Smoke-Induced Pulmonary Inflammation in Mice

-

Animal Model: Male C57BL/6 mice are commonly used.[9]

-

Exposure System: Mice are exposed nose-only to mainstream cigarette smoke from reference cigarettes for a specified duration and frequency (e.g., twice daily for 4 consecutive days).[8][10] A control group is exposed to filtered air.

-

Drug Administration: this compound is administered via inhalation (e.g., using a dry powder delivery system) at a set time before each smoke exposure session.[7][8]

-

Endpoint Collection: 24 hours after the final smoke exposure, mice are euthanized.

-

BAL and Lung Tissue Processing: A bronchoalveolar lavage is performed to assess inflammatory cell influx. Lung tissue may also be collected for histopathological analysis or measurement of inflammatory mediators.

-

Analysis: BAL fluid cell differentials are determined. Lung tissue can be analyzed for inflammatory cytokine levels (e.g., via ELISA or qPCR) and histological changes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating an anti-inflammatory compound in an animal model of pulmonary inflammation.

Conclusion

The preclinical data robustly support the potent anti-inflammatory efficacy of the inhaled PDE4 inhibitor, this compound. In various animal models that recapitulate key features of asthma and COPD, this compound has demonstrated significant inhibition of both neutrophilic and eosinophilic pulmonary inflammation.[1][5] Notably, its efficacy in ferret models without inducing emesis points to a favorable therapeutic index, a critical advancement over systemically administered PDE4 inhibitors.[5] These findings underscore the potential of this compound as a targeted, inhaled therapeutic for managing chronic inflammatory respiratory diseases.

References

- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treating Neutrophilic Inflammation in Airways Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. insights.inotiv.com [insights.inotiv.com]

- 8. labcorp.com [labcorp.com]

- 9. Impacts of anti‐inflammatory phosphodiesterase inhibitors on a murine model of chronic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

GSK256066: A Technical Overview of an Inhaled Phosphodiesterase 4 Inhibitor for Asthma and COPD

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for inhaled delivery to treat inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By selectively targeting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, predominantly expressed in inflammatory cells such as eosinophils, neutrophils, and T-lymphocytes. PDE4 hydrolyzes cAMP, a critical second messenger that suppresses inflammatory cell activity. Inhibition of PDE4 by this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA to suppress inflammation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and efficacy data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes | Reference |

| IC50 (PDE4B) | 3.2 pM | Human | Apparent IC50; slow and tight binding inhibitor. | [1][2] |

| IC50 (PDE4) | 0.003 nM | Not Specified | General PDE4 inhibition. | [3][4] |

| IC50 (TNF-α release) | 0.01 nM | Human | LPS-stimulated peripheral blood monocytes. | [2] |

| IC50 (TNF-α release) | 126 pM | Human | LPS-stimulated whole blood. | [2] |

| Selectivity vs. PDE1,2,3,5,6 | >380,000-fold | Human | Demonstrates high selectivity for PDE4. | [2] |

| Selectivity vs. PDE7 | >2,500-fold | Human | [2] | |

| pIC50 (PDE4A) | ≥11.31 | Not Specified | [5] | |

| pIC50 (PDE4B) | ≥11.5 | Not Specified | [5] | |

| pIC50 (PDE4C) | ≥11.42 | Not Specified | [5] | |

| pIC50 (PDE4D) | ≥11.94 | Not Specified | [5] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Endpoint | Formulation | ED50 | Reference |

| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | Aqueous suspension (i.t.) | 1.1 µg/kg | [2][6] |

| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | Dry powder (i.t.) | 2.9 µg/kg | [2][6] |

| LPS-induced exhaled nitric oxide | Rat | eNO inhibition | Intratracheal | 35 µg/kg | [7] |

| Ovalbumin-induced eosinophilia | Rat | Eosinophil inhibition | Intratracheal | 0.4 µg/kg | [7] |

| LPS-induced pulmonary neutrophilia | Ferret | Neutrophil inhibition | Inhaled | 18 µg/kg | [7] |

Table 3: Clinical Efficacy in Asthma

| Study Population | Endpoint | Dose | Result vs. Placebo | Reference |

| Mild asthmatics | Late Asthmatic Response (LAR) - min FEV1 | 87.5 mcg once daily | 26.2% attenuation of fall in FEV1 (p=0.007) | [8] |

| Mild asthmatics | Late Asthmatic Response (LAR) - weighted mean FEV1 | 87.5 mcg once daily | 34.3% attenuation of fall in FEV1 (p=0.005) | [8] |

| Mild asthmatics | Early Asthmatic Response (EAR) - min FEV1 | 87.5 mcg once daily | 40.9% inhibition of fall in FEV1 (p=0.014) | [8] |

| Mild asthmatics | Early Asthmatic Response (EAR) - weighted mean FEV1 | 87.5 mcg once daily | 57.2% inhibition of fall in FEV1 (p=0.014) | [8] |

Experimental Protocols

Detailed methodologies for key preclinical and clinical experiments are outlined below.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 isoforms.

Methodology:

-

Recombinant human PDE4 isoforms (A, B, C, D) are used.

-

The assay is performed in a buffer containing Tris-HCl, MgCl2, and a substrate, [3H]cAMP.

-

This compound is serially diluted and incubated with the enzyme and substrate.

-

The reaction is terminated by the addition of a stop solution.

-

The product, [3H]AMP, is separated from the substrate using anion-exchange chromatography.

-

The amount of [3H]AMP is quantified by scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

LPS-Induced Pulmonary Neutrophilia in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Caption: Workflow for the rat LPS-induced pulmonary inflammation model.

Methodology:

-

Male Sprague-Dawley rats are acclimatized to the laboratory conditions.

-

This compound is formulated as an aqueous suspension or dry powder and administered intratracheally at various doses.

-

After a specified pre-treatment time (e.g., 1-2 hours), rats are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.

-

Following a 4-6 hour incubation period, the animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed using phosphate-buffered saline (PBS).

-

The BAL fluid is centrifuged, and the cell pellet is resuspended.

-

Total cell counts are determined using a hemocytometer, and differential cell counts (neutrophils, macrophages, etc.) are performed on stained cytospin preparations.

-

The dose-dependent inhibition of neutrophil influx is used to calculate the ED50 value.

Allergen Challenge Study in Mild Asthmatics

Objective: To evaluate the efficacy of this compound in attenuating the early and late asthmatic responses to an inhaled allergen.

Methodology:

-

A randomized, double-blind, placebo-controlled, crossover study design is employed.

-

Participants are steroid-naive atopic asthmatics with a documented early and late asthmatic response to a specific allergen.

-

Subjects receive inhaled this compound (e.g., 87.5 mcg) or placebo once daily for a defined period (e.g., 7 days).

-

Following the treatment period, subjects undergo an inhaled allergen challenge.

-

Forced expiratory volume in one second (FEV1) is measured at baseline and at frequent intervals for up to 10-12 hours post-challenge.

-

The early asthmatic response (EAR) is defined as the maximum fall in FEV1 within the first 2 hours.

-

The late asthmatic response (LAR) is defined as the maximum fall in FEV1 between 3 and 10 hours post-challenge.

-

The primary endpoint is the effect of this compound on the LAR compared to placebo.

Discussion and Future Perspectives

This compound has demonstrated exceptional potency and selectivity for PDE4 in vitro, which translates to significant anti-inflammatory effects in preclinical models of asthma and COPD.[2][6][7] Clinical studies in mild asthmatics have shown that inhaled this compound can significantly reduce both the early and late asthmatic responses to allergen challenge, indicating its therapeutic potential.[8]

However, the development of this compound has faced challenges. In a study with patients with moderate COPD, while well-tolerated, this compound did not produce statistically significant changes in inflammatory markers in sputum and blood.[9] It has been suggested that the physicochemical properties of the compound, such as low solubility and high lipophilicity, may have limited the concentration of free drug in the lung.[3] Furthermore, development of this compound was discontinued by GSK.[3]

Despite the discontinuation of its development, the data generated for this compound provides valuable insights for the development of future inhaled PDE4 inhibitors. The potent anti-inflammatory effects observed highlight the potential of this therapeutic class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of inhaled PDE4 inhibitors to maximize lung deposition and local drug concentrations while minimizing systemic exposure and associated side effects. The lessons learned from this compound will undoubtedly inform the design of the next generation of inhaled therapeutics for inflammatory respiratory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 4. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK256066: A Technical Guide to its Potent and Long-Lasting Anti-Inflammatory Effects in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and sustained anti-inflammatory properties of GSK256066, a high-affinity, selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery. Through a comprehensive summary of key preclinical findings, this document details the efficacy of this compound in various animal models of inflammatory airway diseases, outlines the experimental protocols utilized in these studies, and illustrates the underlying signaling pathways.

Core Efficacy: Quantitative Anti-Inflammatory Effects

This compound has demonstrated significant dose-dependent anti-inflammatory activity across multiple preclinical species and inflammatory challenges. The data presented below, summarized from pivotal studies, highlights its potency in reducing key inflammatory markers such as neutrophil and eosinophil infiltration in the lungs.

Inhibition of Pulmonary Neutrophilia

Pulmonary neutrophilia is a hallmark of inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD). This compound has shown potent inhibition of neutrophil recruitment in response to various inflammatory stimuli.

| Animal Model | Inflammatory Challenge | Route of Administration | Efficacy (ED50) | Maximum Inhibition | Comparator(s) |

| Rat | Lipopolysaccharide (LPS) | Intratracheal | 1.1 µg/kg (aqueous suspension)[1][2] | - | Fluticasone Propionate (ED50: 9.3 µg/kg)[1][2] |

| Rat | Lipopolysaccharide (LPS) | Intratracheal | 2.9 µg/kg (dry powder)[1][2] | - | - |

| Rat | Lipopolysaccharide (LPS) | - | - | 79 ± 7.5% (at 300 µg/kg)[3] | Roflumilast (ED50: 1000 µg/kg, Max Inhibition: 73 ± 10%)[3] |

| Cynomolgus Monkey | Lipopolysaccharide (LPS) | Insufflation (dry powder) | 4.9 µg/kg[3] | - | - |

| Ferret | Lipopolysaccharide (LPS) | Inhaled | 18 µg/kg[4] | - | No emesis observed[4] |

Inhibition of Pulmonary Eosinophilia

Targeting eosinophilic inflammation is crucial in the treatment of asthma. This compound has demonstrated exceptional potency in reducing eosinophil levels in an ovalbumin (OVA)-induced model of allergic airway inflammation.

| Animal Model | Inflammatory Challenge | Route of Administration | Efficacy (ED50) |

| Rat | Ovalbumin (OVA) | Intratracheal | 0.4 µg/kg[4] |

Inhibition of Other Inflammatory Markers

Beyond cellular infiltration, this compound has also been shown to inhibit other key inflammatory mediators.

| Animal Model | Inflammatory Marker | Route of Administration | Efficacy (ED50) | Comparator(s) |

| Rat | Exhaled Nitric Oxide (LPS-induced) | Intratracheal | 35 µg/kg[4] | Fluticasone Propionate (ED50: 92 µg/kg)[4] |

Mechanism of Action: The PDE4 Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[5] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a dampening of the inflammatory response. This includes the suppression of pro-inflammatory mediator release from immune cells.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the High-Affinity Inhaled Phosphodiesterase 4 Inhibitor: GSK256066

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is an exceptionally potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration to treat respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Oral PDE4 inhibitors have demonstrated clinical efficacy, but their use is often limited by systemic side effects like nausea and emesis.[1] By delivering this compound directly to the lungs, a higher therapeutic index may be achieved, maximizing anti-inflammatory effects in the target organ while minimizing systemic exposure and associated adverse events.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has broad anti-inflammatory effects, including the suppression of pro-inflammatory mediator release (e.g., TNF-α, interleukins) and the promotion of anti-inflammatory processes. This compound is a slow and tight binding inhibitor of PDE4, exhibiting exceptional affinity and selectivity for this enzyme.[1]

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates picomolar potency against PDE4 and exceptional selectivity over other PDE isoforms.

| Parameter | This compound | Roflumilast | Tofimilast | Cilomilast | Reference |

| PDE4B Apparent IC50 (pM) | 3.2 | 390 | 1,600 | 74,000 | [1] |

| PDE4B Steady-State IC50 (pM) | <0.5 | - | - | - | [1] |

| TNF-α Inhibition (LPS-stimulated human PBMC) IC50 (nM) | 0.01 | 5 | 22 | 389 | [1] |

| TNF-α Inhibition (LPS-stimulated whole blood) IC50 (pM) | 126 | - | - | - | [1] |

| Selectivity vs. PDE1, 2, 3, 5, 6 | >380,000-fold | - | - | - | [1] |

| Selectivity vs. PDE7 | >2,500-fold | - | - | - | [1] |

In Vivo Efficacy in Animal Models

This compound has shown potent anti-inflammatory effects in various animal models of respiratory inflammation.

| Animal Model | Endpoint | This compound ED50 | Fluticasone Propionate ED50 | Reference |

| Rat (LPS-induced pulmonary neutrophilia) | Neutrophil Inhibition (aqueous suspension) | 1.1 µg/kg (intratracheal) | 9.3 µg/kg (intratracheal) | [1] |

| Rat (LPS-induced pulmonary neutrophilia) | Neutrophil Inhibition (dry powder) | 2.9 µg/kg (intratracheal) | - | [1] |

| Rat (LPS-induced exhaled nitric oxide) | eNO Inhibition | 35 µg/kg (intratracheal) | 92 µg/kg (intratracheal) | [2] |

| Rat (OVA-induced pulmonary eosinophilia) | Eosinophil Inhibition | 0.4 µg/kg (intratracheal) | - | [2] |

| Ferret (LPS-induced pulmonary neutrophilia) | Neutrophil Inhibition | 18 µg/kg (inhaled) | - | [2] |

Clinical Trial Data (COPD - NCT00549679)

A Phase IIa study evaluated the safety and tolerability of this compound in patients with moderate COPD.[1]

| Parameter | Placebo | This compound (25 µg) | This compound (87.5 µg) | Reference |

| Treatment-related Adverse Events | Similar incidence and intensity across groups | Similar incidence and intensity across groups | Similar incidence and intensity across groups | [1] |

| Most Frequent Adverse Event | Nasopharyngitis | Nasopharyngitis | Nasopharyngitis | [1] |

| Gastrointestinal Adverse Events | Low incidence | Low incidence | Low incidence | [1] |

| Change in Sputum/Blood Inflammatory Markers | No significant change | No statistically significant changes | No statistically significant changes | [1] |

| Post-bronchodilator FEV1 | - | Trend for an increase | Trend for an increase | [1] |

| Mean Reduction in Residual Volume (vs. Placebo) | - | - | 0.367 L (95% CI: 0.112, 0.622 L) | [1] |

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a method to determine the inhibitory activity of compounds against PDE4 using a scintillation proximity assay (SPA).

Materials:

-

Recombinant human PDE4 enzyme

-

[3H]cAMP (radiolabeled substrate)

-

Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Stop buffer (containing SPA beads and a chelating agent like EDTA)

-

Test compound (this compound) and reference inhibitors

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in the assay buffer.

-

In a microplate, add the assay buffer, diluted PDE4 enzyme, and the test compound or vehicle control.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding [3H]cAMP to each well.

-

Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow the hydrolysis of [3H]cAMP to [3H]AMP.

-

Terminate the reaction by adding the SPA bead suspension in stop buffer.

-

Incubate the plate for an additional period (e.g., 20 minutes) to allow the [3H]AMP product to bind to the SPA beads.

-

Measure the light emission from each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay from Human Peripheral Blood Monocytes (PBMCs)

This protocol outlines the measurement of TNF-α released from LPS-stimulated human PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of, for example, 1 µg/mL.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats

This in vivo model is used to assess the anti-inflammatory effects of compounds on neutrophil influx into the lungs.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) formulated for intratracheal administration

-

Anesthetic (e.g., isoflurane)

-

Sterile saline

-

Bronchoalveolar lavage (BAL) fluid collection supplies (cannula, syringes)

-

Cell counting equipment (hemocytometer or automated cell counter)

-

Cytology stains (e.g., Wright-Giemsa)

Procedure:

-

Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Dosing: Anesthetize the rats and administer this compound or vehicle control via intratracheal instillation at a specified time before the LPS challenge (e.g., 1 hour).

-

LPS Challenge: At time zero, anesthetize the rats and administer a single intratracheal dose of LPS (e.g., 1 mg/kg) in sterile saline.

-

Inflammation Period: Allow the inflammatory response to develop over a set period (e.g., 4 to 24 hours).

-

Bronchoalveolar Lavage (BAL): Euthanize the rats, cannulate the trachea, and perform BAL by instilling and withdrawing a fixed volume of sterile saline (e.g., 3 x 5 mL).

-

Cell Counting: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain to count the number of neutrophils, macrophages, and lymphocytes.

-

Data Analysis: Calculate the total number of neutrophils in the BAL fluid for each animal. Determine the percent inhibition of neutrophil influx by this compound compared to the vehicle-treated, LPS-challenged group. Calculate the ED50 value.

Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats

This model is used to evaluate the efficacy of compounds on allergic airway inflammation, characterized by eosinophil infiltration.

Materials:

-

Male Brown Norway rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Test compound (this compound)

-

Nebulizer for aerosol challenge

-

BAL fluid collection and cell counting supplies as in the LPS model

Procedure:

-

Sensitization: Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide on, for example, day 0 and day 7.

-

Challenge: On specified days after sensitization (e.g., days 14, 15, and 16), expose the rats to an aerosol of OVA for a set duration (e.g., 30 minutes).

-

Dosing: Administer this compound or vehicle control intratracheally at a specified time before each OVA challenge.

-

Eosinophil Influx Period: Euthanize the rats at a specific time point after the final OVA challenge (e.g., 24 or 48 hours).

-

BAL and Cell Counting: Perform BAL and differential cell counting as described in the LPS model, with a focus on quantifying eosinophils.

-

Data Analysis: Calculate the total number of eosinophils in the BAL fluid and determine the percent inhibition and ED50 for this compound.

Assessment of Emesis in Ferrets

Ferrets are a suitable non-rodent species for evaluating the emetogenic potential of PDE4 inhibitors.

Materials:

-

Male ferrets

-

Test compound (this compound)

-

Positive control emetogen (e.g., another PDE4 inhibitor with known emetic effects)

-

Observation cages with video recording capabilities

Procedure:

-

Acclimatization: Acclimatize ferrets to the housing and observation conditions.

-

Dosing: Administer this compound or a positive control compound via the intended clinical route (e.g., inhalation) or another relevant route (e.g., oral gavage).

-

Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) for signs of emesis, including retching and vomiting. Video recording is recommended for accurate scoring.

-

Scoring: Quantify the number of retches and vomits for each animal.

-

Data Analysis: Compare the incidence and frequency of emetic episodes in the this compound-treated group to the control groups.

Conclusion

This compound is a high-affinity, selective inhaled PDE4 inhibitor with potent anti-inflammatory activity demonstrated in both in vitro and in vivo models. Clinical studies in patients with moderate COPD have shown that it is well-tolerated with minimal systemic side effects, a key advantage of its targeted delivery to the lungs.[1][3] The data presented in this guide support the continued investigation of this compound as a promising therapeutic agent for inflammatory respiratory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the pharmacology of this and other novel PDE4 inhibitors.

References

- 1. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK256066 on Early and Late Asthmatic Responses: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GSK256066, a selective phosphodiesterase 4 (PDE4) inhibitor, on the early and late asthmatic responses (EAR and LAR) to allergen challenges. The information is compiled from key clinical trial data to serve as a resource for researchers and professionals in the field of respiratory drug development.

Executive Summary

This compound, administered via inhalation, has demonstrated significant efficacy in attenuating both the early and late phases of the asthmatic response to inhaled allergens in mild asthmatics. Clinical trial data reveals a notable reduction in the fall of Forced Expiratory Volume in 1 second (FEV1) during both EAR and LAR, highlighting its potential as a therapeutic agent for asthma. The inhaled route of administration also contributes to a favorable safety profile with low systemic exposure.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal clinical study investigating the effects of this compound on asthmatic responses.

Table 1: Effect of this compound on the Early Asthmatic Response (EAR)

| Parameter | This compound | Placebo | % Inhibition vs. Placebo | p-value |

| Minimum FEV1 Fall (%) | --- | --- | 40.9% | 0.014[1][2][3][4][5] |

| Weighted Mean FEV1 Fall (%) | --- | --- | 57.2% | 0.014[1][2][3][4][5] |

Table 2: Effect of this compound on the Late Asthmatic Response (LAR)

| Parameter | This compound | Placebo | % Attenuation vs. Placebo | p-value |

| Minimum FEV1 Fall (%) | --- | --- | 26.2% | 0.007[1][2][3][4][5] |

| Weighted Mean FEV1 Fall (%) | --- | --- | 34.3% | 0.005[1][2][3][4][5] |

Experimental Protocols

The primary clinical evidence for the efficacy of this compound in asthma is derived from a randomized, double-blind, placebo-controlled, crossover study.[1][2][3][5][6]

Study Design:

-

Participants: The study enrolled 24 steroid-naive atopic asthmatics who exhibited both early and late responses to inhaled allergens.[1][3][5][6]

-